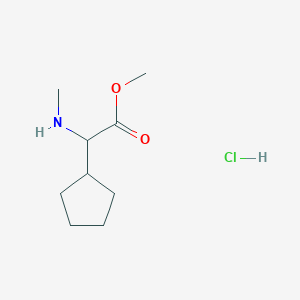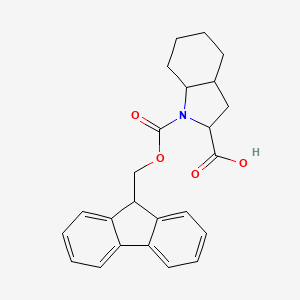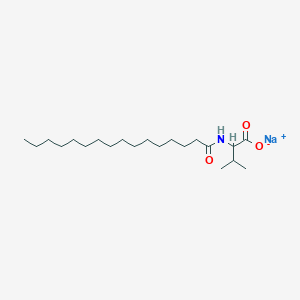
2-Bromo-5-iodo-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodo-L-phenylalanine is a halogenated derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of bromine and iodine atoms attached to the phenyl ring of L-phenylalanine. It has the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-L-phenylalanine typically involves halogenation reactions. One common method is the bromination of L-phenylalanine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with nitric acid can produce nitro derivatives .
Scientific Research Applications
2-Bromo-5-iodo-L-phenylalanine has several scientific research applications, including:
Biology: The compound is incorporated into proteins to study protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity and selectivity for these targets. For example, the compound can be selectively transported by L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . This selective transport can be exploited for targeted drug delivery and imaging applications.
Comparison with Similar Compounds
2-Bromo-5-iodo-L-phenylalanine can be compared with other halogenated derivatives of L-phenylalanine, such as:
2-Iodo-L-phenylalanine: Similar in structure but lacks the bromine atom.
4-Bromo-L-phenylalanine: Similar in structure but lacks the iodine atom.
2-Bromo-5-iodopyridine: A related compound with a pyridine ring instead of a phenyl ring.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9BrINO2 |
|---|---|
Molecular Weight |
369.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
ZHOPNGDAOFYIHP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)

![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)


![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)




